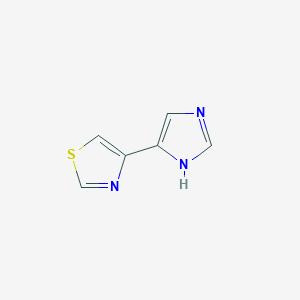

4-(1H-imidazol-5-yl)thiazole

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H5N3S |

|---|---|

Molecular Weight |

151.19 g/mol |

IUPAC Name |

4-(1H-imidazol-5-yl)-1,3-thiazole |

InChI |

InChI=1S/C6H5N3S/c1-5(8-3-7-1)6-2-10-4-9-6/h1-4H,(H,7,8) |

InChI Key |

ZDWFTJRZCPWELB-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(NC=N1)C2=CSC=N2 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 4 1h Imidazol 5 Yl Thiazole and Its Analogues

Retrosynthetic Analysis and Key Precursor Design for 4-(1H-imidazol-5-yl)thiazole

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For this compound, the primary disconnection points are the C-C bond linking the two heterocyclic rings and the bonds within each ring.

Two principal retrosynthetic strategies can be envisioned:

Strategy A: Thiazole (B1198619) Ring Formation: This approach involves disconnecting the thiazole ring while keeping the imidazole (B134444) core intact. The most common disconnection for thiazoles is based on the Hantzsch synthesis, which breaks the ring into two components: an α-halocarbonyl compound and a thioamide. This leads to a key precursor, an α-haloacetyl-imidazole, and a simple thioamide source like thioformamide.

Strategy B: Imidazole Ring Formation: Alternatively, the imidazole ring can be disconnected. The Debus-Radziszewski imidazole synthesis, for example, constructs the imidazole ring from a dicarbonyl compound, an aldehyde, and ammonia. researchgate.net This strategy is generally more complex for this specific target.

Strategy C: C-C Bond Coupling: A modern approach involves disconnecting the C5-C4 bond between the imidazole and thiazole rings. This strategy relies on cross-coupling reactions, where a functionalized imidazole (e.g., a 5-haloimidazole) is coupled with a functionalized thiazole (e.g., a 4-thiazoleboronic acid or organostannane derivative).

Based on these strategies, the key precursors for the synthesis of this compound are identified. Strategy A points to 1-(1H-imidazol-5-yl)ethanone as a starting point, which can be halogenated at the α-position. Strategy C identifies 5-bromo-1H-imidazole and a 4-functionalized thiazole as key building blocks. The design of these precursors is fundamental to the successful execution of the synthetic plan.

Classical Synthetic Approaches and their Mechanistic Pathways

Classical methods for heterocycle synthesis have been widely adapted for the preparation of imidazole-thiazole systems. These approaches are often robust and rely on well-understood reaction mechanisms.

The Hantzsch thiazole synthesis is a cornerstone reaction for forming the thiazole ring and involves the condensation of an α-haloketone with a thioamide. chemhelpasap.comsynarchive.com This method can be directly applied to construct the this compound scaffold.

The reaction begins with the nucleophilic sulfur of the thioamide attacking the electrophilic carbon of the α-haloketone in an SN2 reaction. youtube.com This is followed by an intramolecular cyclization via the attack of the thioamide nitrogen onto the ketone carbonyl. The final step is a dehydration event, which leads to the formation of the aromatic thiazole ring. youtube.com Microwave-assisted Hantzsch reactions have been shown to improve yields and reduce reaction times compared to conventional heating. nih.gov

Table 1: Representative Examples of Hantzsch Synthesis for Imidazole-Thiazole Analogues

| α-Haloketone Precursor | Thioamide Reactant | Product | Yield (%) | Reference |

| 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanone | Phenylthiourea | N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amine | 95 | nih.gov |

| 2-chloro-1-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-5-yl)ethanone | Thiourea (B124793) | 4-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-5-yl)thiazol-2-amine | 92 | nih.gov |

| 2-bromoacetophenone | Thiourea | 2-amino-4-phenylthiazole | High | chemhelpasap.com |

This table is interactive and can be sorted by column.

Nucleophilic cyclization reactions are a broad class of reactions that can be used to form either the thiazole or imidazole ring. In one common approach, a precursor molecule containing an imidazole moiety is elaborated with a side chain that undergoes an intramolecular nucleophilic attack to form the thiazole ring.

For instance, a reaction can proceed through nucleophilic substitution followed by cyclization to yield 1,3-thiazole derivatives. nih.gov This strategy offers flexibility in introducing various substituents onto the final molecule. The mechanism typically involves the attack of a nucleophile (often a sulfur or nitrogen atom) on an electrophilic center to close the ring.

Thiosemicarbazide (B42300) and its derivatives are versatile reagents for the synthesis of aminothiazoles. researchgate.net The synthesis typically begins with the condensation of a ketone, such as an imidazolyl ketone, with a thiosemicarbazide to form a thiosemicarbazone intermediate. nih.gov

This thiosemicarbazone can then undergo oxidative cyclization to form the 2-aminothiazole (B372263) ring. A common method for this cyclization is the reaction with an α-haloketone or a related reagent. This reaction proceeds through the formation of a C-S bond followed by intramolecular condensation and elimination of water to afford the final thiazole product. This approach is valuable for producing 2-amino-4-substituted thiazoles. nih.govnih.gov

Table 2: Synthesis of Thiazole Derivatives from Thiosemicarbazones

| Imidazolyl Ketone Precursor | Thiosemicarbazide Derivative | Cyclizing Agent | Product Class | Yield | Reference |

| 1-(2-(furan-2-yl)-4-methyl-1H-imidazol-5-yl)ethan-1-one | N-phenylthiosemicarbazide | Hydrazonyl chloride | 1,3-Thiazole derivative | Good | nih.gov |

| Substituted Acetophenones | Thiosemicarbazide | Phenacyl bromide | 2-(pyrazol-1-yl)-4-phenylthiazole derivatives | Moderate | acs.org |

| Bis-aldehydes | Thiosemicarbazide | - | Bis-thiosemicarbazones | - | nih.gov |

This table is interactive and can be sorted by column.

Modern and Green Chemistry Protocols

Modern synthetic chemistry emphasizes the development of more efficient, selective, and environmentally benign methodologies. These include transition-metal-catalyzed reactions and protocols that utilize greener solvents and catalysts.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and direct C-H arylation reactions, are powerful tools for forming C-C bonds between aromatic systems. beilstein-journals.org These methods are highly suitable for connecting a pre-formed imidazole ring to a pre-formed thiazole ring.

A common strategy is the Suzuki-Miyaura coupling, which involves the reaction of a halo-imidazole (e.g., 5-bromo-1H-imidazole) with a thiazoleboronic acid or ester in the presence of a palladium catalyst and a base. mdpi.com Another advanced approach is the direct C-H arylation, which allows for the coupling of a C-H bond of one heterocycle with a halogenated partner, avoiding the need to pre-functionalize one of the components with an organometallic group. nih.gov Palladium-catalyzed reactions often proceed under mild conditions and tolerate a wide range of functional groups, making them highly versatile. mdpi.com The development of ligandless palladium-catalyzed systems further enhances the practicality of these methods. nih.gov

Table 3: Representative Palladium-Catalyzed C-5 Arylation of Imidazoles

| Imidazole Substrate | Aryl Halide | Catalyst / Base | Solvent | Yield (%) | Reference |

| 1-methyl-1H-imidazole | 1-bromo-4-methoxybenzene | Pd(OAc)₂ / K₂CO₃ / Benzoic Acid | Anisole | 72 | nih.gov |

| 1-methyl-1H-imidazole | 1-bromo-4-methylbenzene | Pd(OAc)₂ / K₂CO₃ / Benzoic Acid | Anisole | 65 | nih.gov |

| 1-methyl-1H-imidazole | methyl 4-bromobenzoate | Pd(OAc)₂ / K₂CO₃ / Benzoic Acid | Anisole | 49 | nih.gov |

| 2,4-dibromo-1-methyl-5-nitro-1H-imidazole | Phenylboronic acid | Pd(OAc)₂ / Na₂CO₃ | DME/EtOH/H₂O | Moderate | mdpi.com |

This table is interactive and can be sorted by column.

1,3-Dipolar Cycloaddition Reactions

While direct synthesis of the this compound core via a single 1,3-dipolar cycloaddition is not extensively documented, this powerful ring-forming strategy is widely employed in the synthesis of both imidazole and thiazole rings separately, and can be envisioned in multi-step convergent approaches. For instance, the van Leusen imidazole synthesis, a [3+2] cycloaddition between an aldimine and a tosylmethyl isocyanide (TosMIC), offers a versatile route to substituted imidazoles which could then be further functionalized to introduce the thiazole moiety. mdpi.com Similarly, copper-catalyzed [3+2] cycloadditions have emerged as a simple and regioselective method for constructing multisubstituted imidazoles. acs.org

A plausible, albeit multi-step, strategy could involve the initial synthesis of an imidazole derivative bearing a suitable functional group for a subsequent thiazole ring formation. For example, an imidazole-5-carboxaldehyde could be prepared and then transformed into a thioamide, which could then undergo a Hantzsch-type cyclization with an α-haloketone to construct the desired thiazole ring.

Ionic Liquid-Mediated Synthesis

Ionic liquids (ILs) have gained prominence as green and efficient media and catalysts for a wide range of organic transformations, including the synthesis of heterocyclic compounds. researchgate.net Imidazolium-based ionic liquids are particularly noteworthy for their low cost, non-toxicity, and biodegradability. nih.gov While specific examples detailing the synthesis of this compound in ionic liquids are sparse, the principles of ionic liquid-mediated synthesis of the individual imidazole and thiazole rings are well-established.

For instance, the Hantzsch thiazole synthesis, a cornerstone reaction for thiazole formation, can be effectively promoted by ionic liquids. researchgate.netmdpi.com One-pot, three-component cyclocondensation reactions in ionic liquids, such as 1-butyl-3-methylimidazolium bromide ([Bmim]Br), have been successfully employed for the synthesis of complex thiazole-containing hybrids. researchgate.net This suggests that a one-pot synthesis of this compound or its analogues from an imidazole-derived starting material, a carbonyl compound, and a sulfur source could be feasible and advantageous in an ionic liquid medium. The use of dicationic ionic liquids has also been shown to catalyze the synthesis of thiazolidinones, further highlighting the potential of these solvents in thiazole chemistry. researchgate.netacgpubs.orgacgpubs.org

Multi-Component Reactions (MCRs) for Scaffold Assembly

Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single operation to form a complex product, incorporating most of the atoms of the starting materials. nih.govresearchgate.net MCRs are particularly well-suited for the construction of heterocyclic scaffolds like this compound, as they allow for rapid assembly of the core structure with inherent structural diversity.

The Groebke–Blackburn–Bienaymé reaction (GBBR), an isocyanide-based MCR, has been successfully applied to the one-pot synthesis of imidazo[2,1-b]thiazoles, which are fused analogues of the target scaffold. mdpi.com This reaction typically involves an aldehyde, an aminothiazole, and an isocyanide, and proceeds under mild conditions to afford the fused heterocyclic system in good yields. mdpi.com While not a direct synthesis of the unfused this compound, this methodology highlights the power of MCRs in constructing related and more complex systems.

Another versatile MCR is the Ugi reaction, which can be employed to synthesize a variety of heterocyclic compounds. researchgate.netnih.gov A potential Ugi-based approach to this compound could involve an imidazole-derived aldehyde or amine as one of the components, leading to a highly functionalized intermediate that can be subsequently cyclized to form the thiazole ring.

| Reaction | Reactants | Product | Key Features |

| Groebke–Blackburn–Bienaymé Reaction | Aldehyde, 2-Aminothiazole, Isocyanide | Imidazo[2,1-b]thiazole (B1210989) | One-pot, high atom economy, mild conditions |

| Chemoenzymatic MCR | Secondary amine, Benzoyl isothiocyanate, Dialkyl acetylenedicarboxylate | Substituted Thiazole | Mild enzymatic catalysis, high yields |

| Pyrazolo-Thiazole Synthesis | Acetyl thiazole, Thiophene-2-carbaldehyde (B41791), Malononitrile (B47326) | Pyrazolo-Thiazole substituted Pyridine | Facile one-pot synthesis of complex heterocycles |

Derivatization Strategies for Structural Diversity

The ability to introduce a variety of substituents onto the this compound scaffold is crucial for exploring its structure-activity relationships in drug discovery programs. Both the imidazole and thiazole rings offer multiple sites for functionalization.

Modification of the Imidazole Ring

The imidazole ring possesses two nitrogen atoms, offering opportunities for N-alkylation. However, the regioselective alkylation of unsymmetrically substituted imidazoles can be challenging, often leading to a mixture of N1 and N3 isomers. otago.ac.nzreddit.com The outcome of N-alkylation is influenced by steric and electronic effects of the substituents on the imidazole ring, the nature of the alkylating agent, and the reaction conditions. otago.ac.nz For instance, electron-withdrawing groups on the imidazole ring can direct alkylation to the more remote nitrogen atom. otago.ac.nz Metal-free N-allylation and alkylation of imidazoles with Morita–Baylis–Hillman (MBH) alcohols and acetates provides an efficient route to N-substituted imidazoles. beilstein-journals.org

Electrophilic substitution on the imidazole ring is also a viable derivatization strategy. Halogenation of imidazoles can be achieved using various reagents, such as alkali metal hypohalites in the presence of a quaternary ammonium (B1175870) salt catalyst. google.com The position of substitution is dictated by the existing substituents on the ring.

Modification of the Thiazole Ring

The thiazole ring is also amenable to various modifications. The calculated π-electron density of the thiazole ring indicates that electrophilic substitution preferentially occurs at the C5 position. nih.govpharmaguideline.comwikipedia.orgchemicalbook.comresearchgate.net Therefore, reactions such as halogenation are expected to proceed at this position, provided it is unsubstituted. pharmaguideline.com

Nucleophilic substitution reactions on the thiazole ring typically occur at the C2 position, which is the most electron-deficient. nih.govpharmaguideline.com This allows for the introduction of various nucleophiles at this site. Furthermore, the C2-proton of the thiazole ring is acidic and can be removed by strong bases, creating a nucleophilic center that can react with a range of electrophiles. pharmaguideline.com

Synthesis of Fused Imidazo[2,1-b]thiazole Systems

A common and highly effective strategy for creating structural diversity is the synthesis of fused heterocyclic systems. The imidazo[2,1-b]thiazole scaffold represents a fused analogue of this compound and is readily accessible through the reaction of 2-aminothiazoles with α-haloketones. researchgate.netrsc.orgnih.govresearchgate.netnih.gov This classical condensation reaction provides a straightforward route to a wide array of substituted imidazo[2,1-b]thiazoles. researchgate.netrsc.org The reaction proceeds by initial nucleophilic attack of the endocyclic nitrogen of the 2-aminothiazole on the α-haloketone, followed by cyclization. rsc.org

Incorporation of Ancillary Heterocycles (e.g., Furan (B31954), Pyrazole (B372694), Pyrimidine)

Furan-Containing Analogues

A common synthetic route to furan-containing imidazolylthiazole derivatives begins with a ketone bearing both furan and imidazole rings. For instance, 1-(2-(furan-2-yl)-4-methyl-1H-imidazol-5-yl)ethan-1-one serves as a versatile starting material. nih.gov This ketone can be reacted with N-arylhydrazinecarbothioamide in ethanol (B145695) with a catalytic amount of concentrated hydrochloric acid to produce carbothioamide intermediates. nih.govresearchgate.net These intermediates are then cyclized to form the target 1,3-thiazole derivatives. One method involves reacting the carbothioamides with hydrazonyl chlorides in refluxing ethanol containing triethylamine, proceeding through nucleophilic substitution followed by cyclization. nih.govresearchgate.net An alternative pathway involves reacting the carbothioamide with chloroacetone (B47974) to yield an intermediate which is subsequently diazotized using 4-methylbenzenediazonium (B1208422) chloride to afford the final thiazole product. nih.govresearchgate.net

Another approach involves the condensation reaction between 3,5-diaryl-4,5-dihydro-1H-pyrazole-1-carbothioamides and phenacyl bromide in refluxing ethanol to yield furan-linked pyrazolyl-thiazole derivatives. nih.gov

| Starting Material | Reagents | Key Intermediates | Ancillary Heterocycle | Ref. |

| 1-(2-(furan-2-yl)-4-methyl-1H-imidazol-5-yl)ethan-1-one | N-arylhydrazinecarbothioamide, Hydrazonyl chlorides, Triethylamine | Carbothioamides | Furan | nih.gov |

| 3,5-diaryl-4,5-dihydro-1H-pyrazole-1-carbothioamides | Phenacyl bromide | Not Applicable | Furan | nih.gov |

Pyrazole-Containing Analogues

The synthesis of thiazole-pyrazole hybrids often involves building the thiazole ring onto a pre-existing pyrazole structure or vice versa. One strategy involves using 2-((4-acetylphenyl)amino)-4-methylthiazole as a core structure, to which various pyrazole systems are introduced through multiple synthetic steps. nih.gov Another method utilizes 2-(1,5-dimethyl-1H-pyrazol-3-yl)-5-acetyl-4-methyl-thiazole as a key building block. nih.govmdpi.com This acetylthiazole compound can undergo a coupling reaction with thiophene-2-carbaldehyde and malononitrile in the presence of ammonium acetate (B1210297) to construct a 2-amino-3-cyanopyridine (B104079) ring fused to the thiazole, resulting in a complex pyrazolo-thiazole-pyridine hybrid. nih.govmdpi.com

Furthermore, N-(4-(Pyrazol-4-yl)thiazol-2-yl)-N'-phenylthiourea derivatives can be synthesized and subsequently treated with various hydrazonoyl chlorides under basic conditions to yield 2-(4-(pyrazol-4-yl)thiazol-2-ylimino)-1,3,4-thiadiazole derivatives. cu.edu.eg This thiourea derivative can also react with ethyl chloroacetate (B1199739) to form a thiazolidin-4-one ring. cu.edu.eg

| Starting Material | Reagents | Product Type | Ancillary Heterocycle | Ref. |

| 2-((4-acetylphenyl)amino)-4-methylthiazole | Various pyrazole systems | Thiazole-pyrazole analogues | Pyrazole | nih.gov |

| 2-(1,5-dimethyl-1H-pyrazol-3-yl)-5-acetyl-4-methyl-thiazole | Thiophene-2-carbaldehyde, Malononitrile, Ammonium acetate | Pyrazolo-thiazole-pyridine hybrid | Pyrazole | nih.govmdpi.com |

| N-(4-(Pyrazol-4-yl)thiazol-2-yl)-N'-phenylthiourea | Hydrazonoyl chlorides or Ethyl chloroacetate | Imino-1,3,4-thiadiazoles or Thiazolidin-4-ones | Pyrazole | cu.edu.eg |

Pyrimidine-Containing Analogues

For the incorporation of a pyrimidine (B1678525) ring, a common precursor is 4-(3,4,5-trimethoxyphenyl)thiazol-2-amine. mdpi.com This compound can be reacted with 4,6-dichloro-2-methylpyrimidine (B42779) using sodium hydride as a base to yield the key intermediate, N-(6-chloro-2-methylpyrimidin-4-yl)-4-(3,4,5-trimethoxyphenyl)thiazol-2-amine. mdpi.com The chlorine atom on the pyrimidine ring can then be displaced by various amines or other nucleophiles to generate a library of diverse derivatives. mdpi.com Another synthetic strategy involves the creation of thiazolo[5,4-d]pyrimidine (B3050601) structures, which are bicyclic systems where the thiazole and pyrimidine rings are fused. nih.gov

| Starting Material | Reagents | Key Intermediate | Ancillary Heterocycle | Ref. |

| 4-(3,4,5-trimethoxyphenyl)thiazol-2-amine | 4,6-dichloro-2-methylpyrimidine, Sodium hydride | N-(6-chloro-2-methylpyrimidin-4-yl)-4-(3,4,5-trimethoxyphenyl)thiazol-2-amine | Pyrimidine | mdpi.com |

Synthesis of Schiff Bases and Glycosylated Derivatives

Schiff Bases

Schiff bases, characterized by an imine or azomethine group (-C=N-), are readily synthesized from primary amino derivatives of the this compound scaffold. The general method involves the condensation reaction between an amino-substituted imidazole-thiazole core and a suitable aldehyde or ketone.

For example, a series of Schiff bases can be prepared starting from 4-(4-hydroxy-phenyl)-5-(4-phenyl-1H-imidazol-2-yl)-thiazol-2-amine, which is synthesized by reacting 2-amino-4-hydroxy-phenyl-1,3-thiazole-5-carboxaldehyde with phenyl glyoxal. asianpubs.org This amino-thiazole derivative is then reacted with various substituted aromatic aldehydes to form the corresponding 2-(imino substituted benzal)-4-(4-hydroxy-phenyl)-5-(4-phenyl-1H-imidazol-2-yl)-thiazoles. asianpubs.org

Similarly, Schiff bases can be derived from 5-amino-1H-imidazole-4-carboxamide. derpharmachemica.com The free base is first generated from its hydrochloride salt and then refluxed with a suitable aromatic aldehyde, such as benzaldehyde (B42025), p-chlorobenzaldehyde, or pyridine-4-aldehyde, in methanol (B129727) to yield the desired Schiff base. derpharmachemica.com Another approach involves the reaction of phenyl thiazole with benzaldehyde and its derivatives in refluxing methanol to produce thiazole-based Schiff bases. nih.gov

| Amino-Thiazole Precursor | Aldehyde Reactant | Reaction Conditions | Product Type | Ref. |

| 4-(4-Hydroxyphenyl)-5-(4-phenyl-1H-imidazol-2-yl)thiazol-2-amine | Various aryl aldehydes | Not specified | 2-(Imino substituted benzal)thiazoles | asianpubs.org |

| 5-Amino-1H-imidazole-4-carboxamide | Various aromatic aldehydes | Reflux in methanol | 5-(Benzylideneamino)-1H-imidazole-4-carboxamides | derpharmachemica.com |

| Phenyl thiazole | Benzaldehyde and derivatives | Reflux in methanol | Thiazole-based Schiff bases | nih.gov |

Glycosylated Derivatives

Glycosylation introduces a carbohydrate moiety to the core structure, often enhancing solubility and modifying biological interactions. The synthesis of glycosylated this compound derivatives can be achieved by reacting a hydroxyl-containing Schiff base with a protected sugar donor.

A notable example is the glucosylation of 2-(imino substituted benzal)-4-(4-hydroxy-phenyl)-5-(4-phenyl-1H-imidazol-2-yl)-thiazoles. asianpubs.org These Schiff bases are treated with acetobromoglucose, a common glucosyl donor, to form the O-glycosidic bond, yielding 2-(imino substituted benzal)-4-(2,3,4,6-tetra-O-acetyl-p-O-β-D-glucosidoxyphenyl)-5-(4-phenyl-1H-imidazol-2-yl)-thiazoles. asianpubs.org The acetyl protecting groups on the sugar moiety can then be removed through a deacetylation step to afford the final glucosylated products. asianpubs.org

Physicochemical Characterization and Structural Elucidation

Spectroscopic Analysis Techniques

Spectroscopic methods are fundamental to the structural elucidation of novel chemical entities. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) would be essential in characterizing 4-(1H-imidazol-5-yl)thiazole.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound would be expected to show distinct signals for each of the non-equivalent protons in the molecule. The chemical shifts (δ) of these signals, reported in parts per million (ppm), would provide information about the electronic environment of the protons. Furthermore, the splitting patterns (singlet, doublet, triplet, etc.), arising from spin-spin coupling, would reveal the number of neighboring protons. For instance, protons on the imidazole (B134444) and thiazole (B1198619) rings would appear in the aromatic region of the spectrum, and their specific chemical shifts and coupling constants would be key to confirming the connectivity of the two heterocyclic rings.

Expected ¹H and ¹³C NMR Data (Hypothetical) While specific experimental data is unavailable, a hypothetical data table is presented below to illustrate the expected format and type of information.

| ¹H NMR | ¹³C NMR | ||

| Chemical Shift (ppm) | Multiplicity | Chemical Shift (ppm) | Carbon Atom |

| Expected Value | Expected Pattern | Expected Value | Assignment |

| Expected Value | Expected Pattern | Expected Value | Assignment |

| Expected Value | Expected Pattern | Expected Value | Assignment |

| Expected Value | Expected Pattern | Expected Value | Assignment |

| Expected Value | Expected Pattern | Expected Value | Assignment |

Note: This table is for illustrative purposes only, as experimental data for this compound was not found in the searched literature.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands corresponding to the vibrations of its chemical bonds. Key expected absorptions would include N-H stretching vibrations from the imidazole ring, C-H stretching from the aromatic rings, and C=N and C=C stretching vibrations characteristic of the imidazole and thiazole rings.

Expected IR Absorption Bands (Hypothetical)

| Frequency (cm⁻¹) | Vibration Type |

| Expected Range | N-H Stretch (Imidazole) |

| Expected Range | Aromatic C-H Stretch |

| Expected Range | C=N Stretch |

| Expected Range | C=C Stretch (Aromatic Rings) |

Note: This table is for illustrative purposes only, as experimental data for this compound was not found in the searched literature.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. The mass spectrum of this compound would show a molecular ion peak (M⁺) corresponding to its molecular weight. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, which can be used to determine the elemental formula of the compound. The fragmentation pattern observed in the mass spectrum would also offer valuable structural information.

Elemental Composition Analysis

Elemental analysis is a process where a sample of a chemical compound is analyzed for its elemental composition. For this compound (C₆H₅N₃S), elemental analysis would determine the percentage by mass of carbon, hydrogen, nitrogen, and sulfur. The experimentally determined percentages would be compared with the theoretically calculated values to confirm the empirical formula of the compound.

Expected Elemental Analysis Data (Hypothetical)

| Element | Theoretical % | Found % |

| Carbon (C) | Calculated Value | Experimental Value |

| Hydrogen (H) | Calculated Value | Experimental Value |

| Nitrogen (N) | Calculated Value | Experimental Value |

| Sulfur (S) | Calculated Value | Experimental Value |

Note: This table is for illustrative purposes only, as experimental data for this compound was not found in the searched literature.

Exploration of Preclinical Biological Activities and Potency Profiles

In Vitro Assessment of Biological Activities

No specific studies detailing the antibacterial or antifungal spectrum of 4-(1H-imidazol-5-yl)thiazole were identified. Research on related structures, such as certain thiazole (B1198619) derivatives, has shown activity against various bacterial and fungal strains, including Staphylococcus aureus, Escherichia coli, and Candida albicans. nih.govscielo.brresearchgate.net However, these results are not directly applicable to the specific compound .

The anticancer potential of the precise this compound structure in cell line models has not been specifically reported. The broader class of imidazole (B134444) and thiazole-containing compounds has been a significant focus of anticancer research, with various derivatives showing cytotoxic activity against cell lines like MCF-7 (breast cancer) and HepG2 (liver cancer). mdpi.combohrium.comnih.gov

There is a lack of published data on the anti-inflammatory effects of this compound in cellular assays. In contrast, studies on novel imidazothiazole-thiazolidinone hybrids and other related derivatives have demonstrated anti-inflammatory potential through methods like protein albumin denaturation inhibition assays. nih.gov

Specific antioxidant and radical scavenging data for this compound are not available in the reviewed literature. General thiazole derivatives have been screened for such properties, but these findings cannot be attributed to the specific, unsubstituted title compound. sapub.orgresearchgate.net

While some imidazole and imidazo[2,1-b]thiazole (B1210989) derivatives have been evaluated for antiviral activity against viruses like influenza A and vesicular stomatitis virus, no such cell-based system data exists specifically for this compound. dergipark.org.trbioworld.comdergipark.org.tr

No studies were found that specifically assess the enzyme inhibition profile of this compound. Research into related compounds has explored their potential as inhibitors of enzymes like cyclooxygenase (COX) and various kinases, but this is not specific to the requested molecule. mdpi.comnih.gov

Preclinical In Vivo Efficacy Studies in Non-Human Models

A comprehensive review of published scientific literature indicates a lack of specific preclinical in vivo efficacy data for the compound this compound. While the broader class of molecules containing linked imidazole and thiazole rings has attracted scientific interest for potential therapeutic applications, research on this specific, unsubstituted parent compound does not appear to have progressed to studies in living organisms. The following sections reflect the absence of available data in the specified areas of in vivo research.

There are no publicly available scientific reports detailing proof-of-concept studies for this compound in non-human disease models. Consequently, its potential efficacy in conditions such as infections or cancer has not been established through in vivo testing. Research remains focused on the synthesis and in vitro evaluation of more complex derivatives of the imidazole-thiazole scaffold.

Interactive Data Table: Proof-of-Concept Studies in Disease Models (No data available in the current literature)

| Disease Model | Animal Species | Key Findings / Outcome |

| No Data Available | No Data Available | No Data Available |

In line with the absence of initial proof-of-concept studies, no preclinical trials comparing the in vivo efficacy of this compound against any reference or standard compounds in animal models have been found in the literature. Such comparative analyses are dependent on prior evidence of biological activity in an in vivo setting, which is currently unavailable for this compound.

Interactive Data Table: Comparative Efficacy in Animal Models (No data available in the current literature)

| Disease Model | Animal Species | Reference Compound(s) | Comparative Efficacy Outcome |

| No Data Available | No Data Available | No Data Available | No Data Available |

Mechanistic Investigations at the Molecular and Cellular Level

Elucidation of Molecular Targets and Binding Interactions

Understanding how derivatives of the 4-(1H-imidazol-5-yl)thiazole scaffold interact with biological targets at a molecular level is fundamental to explaining their activity. Through computational and experimental methods, researchers have identified interactions with both proteins and nucleic acids.

Protein-Ligand Interaction Analysis

Molecular docking studies have been instrumental in elucidating the binding modes of imidazole-thiazole derivatives with various protein targets. These studies reveal that the scaffold can fit into active sites of enzymes and receptors, forming key stabilizing interactions.

For instance, molecular docking of novel imidazole-thiazole hybrids has shown interactions with the active sites of enzymes through hydrogen bonding and hydrophobic interactions. researchgate.net In one study, a derivative displayed a п-cation interaction between its imidazole (B134444) ring and an arginine residue (ARG249) of a target protein, alongside hydrophobic interactions involving a phenyl ring and polar interactions with the thiazole (B1198619) ring. nih.gov Another derivative exhibited two п-п stacking interactions between its imidazole ring and phenylalanine (PHE 78) and tyrosine (TYR 76) residues. nih.gov The specific nature of these interactions often dictates the potency and selectivity of the compound.

| Derivative Type | Target Protein | Key Interacting Residues | Type of Interaction |

| Imidazole-thiazole hybrid | Not Specified | ARG 249 | п-cation |

| Imidazole-thiazole hybrid | Not Specified | PHE 78, TYR 76 | п-п stacking |

| Imidazole-thiazole hybrid | Not Specified | PHE 83, PHE 255 | п-п stacking |

| Imidazole-thiazole hybrid | Not Specified | ARG 96 | Hydrogen bonding |

Nucleic Acid Interaction Studies

Derivatives incorporating the imidazole-thiazole framework have also been investigated for their ability to interact with nucleic acids. A study on a series of novel imidazole-linked thiazolidinone molecules explored their binding affinity with salmon milt DNA. nih.gov Through UV-visible absorption, fluorescence quenching, and molecular docking techniques, it was determined that the most potent compound in the series exhibits a strong affinity for DNA. nih.gov The investigation concluded that the molecule preferentially binds to the minor groove of DNA, with a binding constant (Kb) of 0.18 × 10² L mol⁻¹. The primary forces driving this interaction were identified as van der Waals forces, hydrogen bonding, and hydrophobic interactions, with a specific affinity for adenine-thymine base pairs. nih.gov

Cellular Pathway Modulation

The interaction of this compound derivatives with molecular targets translates into the modulation of various cellular pathways. These effects include the induction of programmed cell death (apoptosis), interference with the cell division cycle, and the direct inhibition of enzymes crucial for cellular function.

Apoptosis Induction Pathways

Several studies have demonstrated the capacity of thiazole-containing compounds to trigger apoptosis in cancer cells. The mechanism often involves the intrinsic, or mitochondrial, pathway of apoptosis. For example, certain thiazolyl hydrazone derivatives were found to induce both early and late apoptosis in rat glioma cells. eurekaselect.com This was accompanied by a significant disruption of the mitochondrial membrane potential, a key event in the initiation of mitochondria-dependent apoptosis. eurekaselect.comnih.gov Further research on other thiazole derivatives suggests a mechanism of action that proceeds through the Bcl-2 family of proteins, which are central regulators of the mitochondrial apoptotic pathway. nih.gov

Cell Cycle Regulation and Mitotic Failure

Interference with the cell cycle is another key mechanism through which imidazole-thiazole derivatives exert their biological effects. Studies on 5-ene-4-thiazolidinones, which contain a thiazole ring, have shown that they can induce cell cycle arrest at the G0/G1 phase in leukemia cells. nih.gov In a different study, a 1,3,4-thiadiazole (B1197879) derivative was found to arrest breast cancer cells at the G2/M phase, an effect potentially mediated through the inhibition of cyclin-dependent kinase 1 (CDK1). nih.gov Similarly, a phenylacetamide-1H-imidazol-5-one derivative was observed to compel leukemia cells to exit their normal cell cycle and subsequently undergo apoptosis. frontiersin.org

Inhibition of Specific Cellular Enzymes

Derivatives of the this compound scaffold have been designed and synthesized to target and inhibit specific enzymes that are vital for pathogen survival or cancer cell proliferation.

DNA Gyrase B: This bacterial enzyme is a well-established target for antibacterial agents. u-szeged.hu Molecular docking studies examining antimicrobial compounds with imidazole and thiazole components have shown favorable binding energies with the DNA gyrase B crystal structure, suggesting a mechanism of action similar to known inhibitors. nih.govresearchgate.net Thiazole-based compounds, particularly those within the 4,5,6,7-tetrahydrobenzo[d]thiazole class, have been identified as potent inhibitors of the ATP-binding site of DNA gyrase. researchgate.net

Ribonucleoside Diphosphate Reductase: This enzyme is crucial for DNA synthesis and repair, making it a target for anticancer drugs. nih.gov Research on 2,3-dihydro-1H-pyrazolo[2,3-a]imidazole, an imidazole-containing heterocyclic compound, demonstrated its ability to inhibit ribonucleotide reductase from tumor cells. nih.gov The mechanism of inhibition involves a direct interaction with the iron component of the enzyme's non-heme iron-containing subunit, which is essential for its catalytic activity. nih.gov

Aurora Kinases: These are serine/threonine kinases that play a critical role in mitotic progression, and their inhibition can lead to mitotic failure in cancer cells. nih.gov A derivative, 2-(4-(6-chloro-2-(4-(dimethylamino)phenyl)-3H-imidazo[4,5-b]pyridin-7-yl)piperazin-1-yl)-N-(thiazol-2-yl)acetamide, which incorporates both imidazole and thiazole features, was identified as a potent inhibitor of Aurora-A, Aurora-B, and Aurora-C kinases. nih.gov

| Compound | Target Kinase | IC50 (µM) |

| 2-(4-(6-chloro-2-(4-(dimethylamino)phenyl)-3H-imidazo[4,5-b]pyridin-7-yl)piperazin-1-yl)-N-(thiazol-2-yl)acetamide | Aurora-A | 0.042 |

| Aurora-B | 0.198 | |

| Aurora-C | 0.227 |

Lanosterol (B1674476) 14-α Demethylase: This enzyme, a member of the cytochrome P450 family (CYP51A1), is a key component in the biosynthesis of ergosterol (B1671047) in fungi and cholesterol in mammals. nih.govwikipedia.org Its inhibition is the primary mechanism of action for azole antifungal drugs. The nitrogen atom of the imidazole or triazole ring in these inhibitors forms a coordinate bond with the heme iron atom in the enzyme's active site. nih.gov This interaction blocks the demethylation of lanosterol, leading to the accumulation of toxic sterol intermediates and disruption of the fungal cell membrane. nih.govresearchgate.net Molecular docking studies have been used to explore the interactions between thiazolyl-oxadiazole derivatives and lanosterol 14α-demethylase to guide the design of new antifungal agents. researchgate.net

Role in Biochemical Pathway Perturbation (e.g., Nucleotide Biosynthesis)

The specific biochemical pathways perturbed by this compound are not extensively detailed in publicly available research. However, based on the known activities of related imidazole and thiazole-containing compounds, a significant area of investigation involves the disruption of nucleotide biosynthesis through the inhibition of key enzymes. One of the most critical enzymes in this pathway is dihydrofolate reductase (DHFR).

DHFR plays a crucial role in maintaining the intracellular pool of tetrahydrofolate, a vital cofactor for the synthesis of purines and thymidylate, which are the building blocks of DNA and RNA. The inhibition of DHFR leads to a depletion of these essential precursors, thereby disrupting DNA replication and cell proliferation. This mechanism is a well-established target for various anticancer and antimicrobial therapies.

Recent research has focused on the potential of imidazole-thiazole hybrids as DHFR inhibitors. researchgate.netnih.gov These studies provide a strong rationale for investigating this compound and its analogs as potential modulators of the nucleotide biosynthesis pathway.

Several novel series of thiazole and imidazo[2,1-b]thiazole (B1210989) derivatives have been synthesized and evaluated for their in vitro anticancer activity and their ability to inhibit DHFR. nih.gov The findings from these studies indicate that the imidazole-thiazole scaffold can be a promising pharmacophore for the development of potent DHFR inhibitors.

For instance, certain imidazo[2',1':2,3]thiazolo[4,5-d]pyridazine analogs have demonstrated significant DHFR inhibitory activity. researchgate.net Molecular modeling studies have suggested that these compounds can bind effectively to the active site of the DHFR enzyme. researchgate.net The interaction often involves hydrogen bonding between the nitrogen atoms of the heterocyclic rings and key amino acid residues within the enzyme's active site, such as Glu30, as well as π-π stacking interactions with residues like Phe31. researchgate.net

The following table summarizes the DHFR inhibitory activity of selected imidazole-thiazole derivatives from various studies, illustrating the potential of this chemical class to perturb nucleotide biosynthesis.

| Compound Type | Derivative | Target Enzyme | IC₅₀ (µM) | Reference |

| Imidazo[2',1':2,3]thiazolo[4,5-d]pyridazine | Analog 13 | DHFR | 0.05 | researchgate.net |

| Imidazo[2',1':2,3]thiazolo[4,5-d]pyridazine | Analog 43 | DHFR | 0.06 | researchgate.net |

| Imidazo[2,1-b]thiazole | Analog 39 | DHFR | 0.291 | nih.gov |

| Imidazo[2,1-b]thiazole | Analog 42 | DHFR | 0.123 | nih.gov |

While direct evidence for this compound is pending, the established activity of structurally similar compounds strongly suggests that its biological effects may be, at least in part, attributable to the perturbation of the nucleotide biosynthesis pathway via DHFR inhibition. Further research is necessary to specifically elucidate the enzymatic targets of this compound and confirm its role in this critical biochemical route.

Structure Activity Relationship Sar Studies

Systematic Modification and Bioactivity Correlation

The systematic modification of the 4-(1H-imidazol-5-yl)thiazole core has been a cornerstone of efforts to elucidate its SAR. Researchers have methodically introduced a variety of substituents at different positions of both the imidazole (B134444) and thiazole (B1198619) rings to map the impact of these changes on biological activity. These studies have often focused on enhancing antimicrobial and anticancer properties.

For instance, a series of 2,4-disubstituted thiazole derivatives were synthesized and evaluated for their antimicrobial activity. The results indicated that the nature of the substituent at the 2-position of the thiazole ring and the 4-position of a phenyl ring attached to the thiazole significantly influenced their efficacy against various bacterial and fungal strains.

In another study focusing on anticancer activity, novel thiadiazole-imidazole derivatives were synthesized. The evaluation of these compounds against liver carcinoma cell lines revealed that specific substitutions on the thiadiazole and imidazole moieties led to moderate to high anticancer activity. researchgate.net

A key takeaway from these systematic modification studies is the critical role of specific functional groups and their placement on the heterocyclic rings in determining the biological response.

Table 1: Correlation of Systematic Modifications with Antimicrobial Activity

| Compound Series | Modification Site | Substituent Type | Observed Impact on Bioactivity |

| 2,4-Disubstituted Thiazoles | Thiazole C2-position | Varied amines | Modulated antibacterial and antifungal potency |

| Imidazole-Thiadiazole Hybrids | Thiadiazole Ring | Aryl groups | Influenced anticancer activity against HepG2 cells researchgate.net |

Identification of Pharmacophoric Features

Pharmacophore modeling plays a crucial role in identifying the essential structural features of a molecule responsible for its biological activity. For the this compound scaffold, several key pharmacophoric features have been identified that are critical for its interaction with biological targets.

These features often include:

Hydrogen Bond Donors and Acceptors: The nitrogen atoms in both the imidazole and thiazole rings can act as hydrogen bond acceptors, while the N-H group of the imidazole ring serves as a hydrogen bond donor. These interactions are often vital for anchoring the molecule within the active site of a target protein.

Aromatic/Hydrophobic Regions: The planar structures of the imidazole and thiazole rings provide hydrophobic surfaces that can engage in van der Waals and π-π stacking interactions with aromatic amino acid residues in the target's binding pocket.

Molecular docking studies have further illuminated these pharmacophoric features by providing insights into the binding modes of this compound derivatives with their biological targets, such as various kinases and microbial enzymes.

Influence of Substituent Position and Electronic Effects on Biological Response

The position and electronic properties of substituents on the this compound scaffold have a profound effect on its biological activity. The introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) can alter the molecule's electronic distribution, polarity, and ability to interact with its biological target.

Studies on related benzothiazole–thiazole hybrids have shown that the presence of electron-withdrawing groups, such as halogens or nitro groups, can enhance antimicrobial activity. This is often attributed to an increase in the molecule's ability to participate in crucial interactions within the active site of microbial enzymes.

Conversely, the introduction of electron-donating groups, such as methoxy (B1213986) or methyl groups, can also modulate bioactivity, sometimes leading to enhanced efficacy depending on the specific biological target and the position of the substituent. For example, in a series of anticancer agents, the presence of a methyl group on a phenyl ring attached to the thiazole was found to increase cytotoxic activity.

The position of the substituent is equally critical. A functional group that enhances activity when placed at one position may lead to a decrease in potency if moved to another, due to steric hindrance or altered electronic effects that disrupt optimal binding.

Table 2: Influence of Substituent Electronic Effects on Bioactivity

| Substituent Type | General Effect on Bioactivity | Example |

| Electron-Withdrawing Groups (e.g., -Cl, -NO2) | Often enhances antimicrobial activity | Halogenated thiazole derivatives |

| Electron-Donating Groups (e.g., -OCH3, -CH3) | Can modulate activity, sometimes enhancing anticancer effects | Methyl-substituted phenylthiazoles |

Rational Design Principles for Optimized Bioactivity

The culmination of systematic modification, pharmacophore identification, and understanding substituent effects has led to the formulation of rational design principles for optimizing the bioactivity of this compound derivatives. These principles guide medicinal chemists in the design of new analogs with improved potency, selectivity, and pharmacokinetic properties.

Key rational design strategies include:

Scaffold Hopping and Hybridization: Combining the this compound core with other known bioactive heterocyclic scaffolds to create hybrid molecules with potentially synergistic or novel activities.

Structure-Based Drug Design: Utilizing the three-dimensional structures of target proteins, obtained through X-ray crystallography or homology modeling, to design molecules that fit precisely into the active site and form optimal interactions.

Bioisosteric Replacement: Replacing certain functional groups with others that have similar physical or chemical properties to improve potency, reduce toxicity, or alter metabolic stability. For example, replacing a carboxylic acid group with a tetrazole ring.

By applying these rational design principles, researchers have successfully developed optimized this compound-based compounds with enhanced therapeutic potential, paving the way for their further development as clinical candidates.

Computational Chemistry and in Silico Investigations

Molecular Docking Simulations for Ligand-Target Binding Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely employed to predict the binding mode and affinity of a small molecule ligand to the active site of a protein.

In studies involving derivatives of 4-(1H-imidazol-5-yl)thiazole, molecular docking has been instrumental in identifying potential biological targets and elucidating the structural basis of their activity. For instance, various imidazole-thiazole hybrids have been docked against a range of protein targets, including enzymes and receptors implicated in cancer, infectious diseases, and other pathological conditions.

Research findings have demonstrated that the imidazole (B134444) and thiazole (B1198619) rings are crucial for establishing key interactions within the binding pockets of target proteins. These interactions often include hydrogen bonds, hydrophobic interactions, and pi-stacking. The specific substitution patterns on these rings significantly influence the binding affinity and selectivity.

For example, in a study on novel thiazole derivatives, molecular docking revealed that the presence of a methoxy-substituted phenyl ring enhanced binding interactions with the target receptor. mdpi.com Another study on imidazole and furan-containing thiazole derivatives identified key amino acid interactions within the DNA gyrase B crystal structure, with the compounds exhibiting good binding energy comparable to the native inhibitor. nih.gov

Interactive Data Table: Molecular Docking Results for Imidazole-Thiazole Derivatives

| Derivative | Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| Thiazole Derivative 1 | Rho6 Protein | -6.8 | Lys106, Arg96 |

| Thiazole Derivative 2 | DNA Gyrase B | Not specified | Similar to native inhibitor |

| Thiazole-based Thiazolidinone | PDB ID: 1KZN | -6.8 | Not specified |

Molecular Dynamics (MD) Simulations for Interaction Stability and Conformational Analysis

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. In the context of drug discovery, MD simulations provide detailed information about the stability of ligand-protein complexes, conformational changes, and the role of solvent molecules.

For derivatives of this compound, MD simulations have been employed to validate the binding poses obtained from molecular docking and to assess the stability of the interactions. These simulations can reveal whether a ligand remains stably bound in the active site of a protein or if it undergoes significant conformational changes that might affect its activity.

Interactive Data Table: MD Simulation Parameters for Thiazole Derivatives

| Simulation Parameter | Value |

|---|---|

| Simulation Time | 50-100 ns |

| Temperature | 300 K |

| Pressure | 1 atm |

| Force Field | AMBER, GROMOS |

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, such as Density Functional Theory (DFT), are used to investigate the electronic structure, geometry, and reactivity of molecules. These methods provide a fundamental understanding of a molecule's properties based on the principles of quantum mechanics.

For this compound and its derivatives, quantum chemical calculations can be used to determine various molecular properties, including:

Optimized molecular geometry: Predicting the most stable three-dimensional structure of the molecule.

Electronic properties: Calculating the distribution of electrons, dipole moment, and molecular electrostatic potential (MEP), which helps in identifying regions of the molecule that are likely to engage in electrostatic interactions.

Frontier Molecular Orbitals (HOMO and LUMO): The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy gap between HOMO and LUMO can indicate the chemical stability of the molecule. ppor.az

Reactivity descriptors: Parameters such as chemical hardness, softness, and electronegativity can be derived from HOMO and LUMO energies to predict the reactivity of the molecule.

Studies on related thiazole derivatives have utilized DFT calculations to simulate the formation of imidazo[2,1-b] nih.govijesi.orgthiazole fused heterocyclic systems and to analyze their thermodynamic and kinetic parameters. iaea.org

Interactive Data Table: Quantum Chemical Properties of a Phenyl-Substituted Imidazole Derivative

| Property | Value |

|---|---|

| HOMO Energy | -5.88 eV |

| LUMO Energy | -3.23 eV |

| Energy Gap (ΔE) | 2.65 eV |

| Ionization Potential | 5.03 eV |

In Silico Pharmacokinetic Profiling (e.g., Absorption, Distribution, Metabolism Prediction)

In silico ADME (Absorption, Distribution, Metabolism, and Excretion) prediction is a crucial component of modern drug discovery, allowing for the early assessment of a compound's pharmacokinetic properties. Various computational models and software are used to predict these properties based on the molecular structure.

For derivatives of this compound, in silico ADME profiling helps to identify potential liabilities that could lead to poor bioavailability or undesirable metabolic pathways. Key ADME parameters that are typically predicted include:

Aqueous solubility: Affects absorption and formulation.

Intestinal absorption: Predicts the extent to which a compound is absorbed from the gastrointestinal tract.

Blood-brain barrier (BBB) penetration: Important for drugs targeting the central nervous system.

Cytochrome P450 (CYP) inhibition: Predicts potential drug-drug interactions.

Plasma protein binding: Influences the distribution and availability of the drug.

Several studies on imidazole-thiazole hybrids have reported in silico ADMET screening. nih.gov For instance, the ADME properties of novel multifunctional imidazole-thiazole hybrids were evaluated, with most derivatives showing good oral absorption (100%). ijesi.org

Interactive Data Table: Predicted ADME Properties for Imidazole-Thiazole Derivatives

| Property | Predicted Value/Range |

|---|---|

| Solubility (QPLogS) | -6.5 to 0.5 |

| Oral Absorption (%) | 80-100% |

| Blood-Brain Barrier Permeability (QPLogBB) | -3.0 to 1.2 |

Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) Modeling

Cheminformatics involves the use of computational methods to analyze and manage chemical data. Quantitative Structure-Activity Relationship (QSAR) modeling is a key area of cheminformatics that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

QSAR models are developed by correlating various molecular descriptors (e.g., physicochemical, electronic, and steric properties) with the observed biological activity. These models can then be used to predict the activity of new, untested compounds and to guide the design of more potent analogs.

For imidazole-thiazole derivatives, QSAR studies have been conducted to understand the structural requirements for various biological activities, such as anticancer and antimicrobial effects. nih.govijesi.org These studies help to identify which substituents and structural features are important for enhancing the desired activity and for reducing potential toxicity. For example, a QSAR analysis of imidazole derivatives identified a correlation between the compounds' activities and their lipophilic and steric parameters. ijesi.org

Interactive Data Table: Common Molecular Descriptors in QSAR Models for Thiazole Derivatives

| Descriptor Type | Examples |

|---|---|

| Physicochemical | LogP, Molar Refractivity (MR), Polar Surface Area (PSA) |

| Electronic | Dipole Moment, HOMO/LUMO energies, Partial Charges |

| Steric | Molecular Weight, Volume, Shape Indices |

Future Perspectives in Research and Development

Advancements in Synthetic Accessibility and Scalability

The future development of therapeutic agents based on the 4-(1H-imidazol-5-yl)thiazole core is intrinsically linked to the efficiency and scalability of its synthesis. While numerous synthetic routes have been established, a key focus for future research will be the development of more streamlined, cost-effective, and environmentally friendly methods suitable for large-scale production.

Recent advancements in synthetic organic chemistry, such as flow chemistry and microwave-assisted synthesis, offer promising avenues for improving the accessibility of these compounds. These technologies can significantly reduce reaction times, improve yields, and allow for greater control over reaction parameters, facilitating a more rapid and efficient production process. Furthermore, the exploration of one-pot multicomponent reactions will continue to be a priority, as these strategies can construct the complex heterocyclic system in a single step from simple starting materials, minimizing waste and operational complexity. The development of robust synthetic protocols that are amenable to automation and high-throughput synthesis will also be crucial for generating large libraries of derivatives for structure-activity relationship (SAR) studies.

Integration of Omics Technologies for Deeper Mechanistic Understanding

To fully harness the therapeutic potential of this compound derivatives, a deeper understanding of their molecular mechanisms of action is essential. The integration of "omics" technologies, including genomics, proteomics, and metabolomics, is set to revolutionize this aspect of drug discovery. These powerful tools can provide an unbiased, system-wide view of the cellular perturbations induced by a compound, helping to identify its primary targets and off-target effects.

Proteomics can be employed to identify the specific proteins that interact with this compound derivatives, providing direct insights into their molecular targets. Techniques such as chemical proteomics, utilizing affinity-based probes, can be particularly valuable in this context. Metabolomics, on the other hand, can reveal the downstream effects of compound treatment on cellular metabolism, offering clues about the pathways being modulated. By integrating these multi-omics datasets, researchers can construct a comprehensive picture of a compound's mechanism of action, facilitating lead optimization and biomarker discovery.

Exploration of Novel Biological Targets and Therapeutic Areas (Preclinical)

Preclinical research has already demonstrated the promise of this compound derivatives across a range of therapeutic areas, including oncology and infectious diseases. Future preclinical studies are expected to broaden this scope, exploring novel biological targets and expanding into new therapeutic indications.

In the realm of oncology, for instance, derivatives have shown activity against various cancer cell lines, and ongoing research will likely focus on identifying novel kinase targets and exploring their potential in combination therapies. For infectious diseases, beyond the established antibacterial and antifungal activities, there is potential to investigate their efficacy against a wider spectrum of pathogens, including viruses and parasites. The versatility of the this compound scaffold allows for facile chemical modification, enabling the design of derivatives with high affinity and selectivity for a diverse range of biological targets.

Below is a table summarizing some of the key preclinical findings for derivatives of the this compound scaffold:

| Therapeutic Area | Biological Target/Activity |

| Anticancer | Inhibition of various cancer cell lines (e.g., MCF-7, HepG2) |

| VEGFR-2 Inhibition | |

| Antimicrobial | Antibacterial activity against Gram-positive and Gram-negative bacteria |

| Antifungal activity against Candida species | |

| Antitubercular | Inhibition of Mycobacterium tuberculosis |

Development of Multi-Targeting Hybrid Compounds

The concept of "one molecule, multiple targets" is gaining traction in drug discovery as a strategy to tackle complex multifactorial diseases. The this compound scaffold is an ideal platform for the development of multi-targeting hybrid compounds. By combining the this compound core with other pharmacophores, it is possible to design single molecules that can modulate multiple biological targets simultaneously.

This approach is particularly relevant for diseases such as cancer and neurodegenerative disorders, where multiple pathways are dysregulated. For example, a hybrid molecule could be designed to inhibit both a key protein kinase and a component of a signaling pathway that contributes to drug resistance. The synthesis of such hybrid compounds often involves linking the two pharmacophores via a suitable spacer, and computational modeling can play a crucial role in designing linkers that allow for optimal binding to both targets.

Design of Prodrugs and Targeted Delivery Systems

To enhance the therapeutic efficacy and minimize the side effects of this compound-based drugs, the design of prodrugs and targeted delivery systems will be a critical area of future research. Prodrugs are inactive precursors that are converted into the active drug in the body, often at the site of action. This approach can be used to improve a drug's pharmacokinetic properties, such as its solubility, stability, and bioavailability. For instance, a phosphate (B84403) group could be appended to the imidazole (B134444) ring to create a water-soluble prodrug that is cleaved by phosphatases in vivo to release the active compound.

Targeted delivery systems, such as antibody-drug conjugates or nanoparticle-based formulations, can be employed to deliver the this compound derivative specifically to diseased cells or tissues, thereby increasing its local concentration and reducing systemic toxicity. The development of such sophisticated delivery strategies will require a multidisciplinary approach, combining expertise in medicinal chemistry, nanotechnology, and biology.

Opportunities for Collaborative and Interdisciplinary Research

The multifaceted nature of modern drug discovery necessitates a collaborative and interdisciplinary approach. The future development of this compound-based therapeutics will be greatly enhanced by collaborations between academic research groups, pharmaceutical companies, and contract research organizations. These partnerships can bring together diverse expertise in areas such as synthetic chemistry, computational modeling, pharmacology, and clinical development.

Furthermore, fostering interdisciplinary research that bridges the gap between chemistry, biology, and data science will be crucial. For example, the integration of artificial intelligence and machine learning into the drug discovery pipeline can accelerate the identification of promising lead compounds and the prediction of their biological activities and pharmacokinetic properties. Such collaborative and interdisciplinary efforts will be instrumental in translating the promising preclinical findings for this compound derivatives into clinically effective therapies.

Q & A

Q. How do imidazo[2,1-b]thiazoles interact with kinase targets (e.g., p38 MAPK)?

- Methodology : Competitive binding assays (e.g., FP-TAMRA) using inhibitors like 4-(4-fluorophenyl)-1-(piperidin-4-yl)-imidazoles confirm ATP-site binding . Mutagenesis studies (e.g., K53A in p38α) validate critical hydrogen bonds predicted by docking .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.